2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,6-dimethylpyridine-3-carbonitrile)
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Overview
Description
The compound 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic molecule featuring multiple functional groups, including cyano, dimethylpyridine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves a multi-step process:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-cyano-4,6-dimethylpyridine through a condensation reaction between malononitrile and acetylacetone in the presence of a base.
Sulfanylation: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The sulfanylated pyridine is acetylated using acetic anhydride or acetyl chloride.
Biphenyl Coupling: The acetylated product is coupled with a biphenyl derivative through a palladium-catalyzed cross-coupling reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the cyano and pyridine groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The cyano group could interact with nucleophilic residues, while the pyridine ring might engage in π-π stacking interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: Shares the pyridine core and cyano group but lacks the biphenyl and additional sulfanyl groups.
N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide: Similar in having the cyano and sulfanyl groups but differs in the presence of a methoxybenzamide moiety.
Uniqueness
The uniqueness of 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both cyano and sulfanyl groups, along with the biphenyl structure, provides a unique scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C32H26N4O2S2 |
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Molecular Weight |
562.7 g/mol |
IUPAC Name |
2-[2-[4-[4-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]phenyl]phenyl]-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C32H26N4O2S2/c1-19-13-21(3)35-31(27(19)15-33)39-17-29(37)25-9-5-23(6-10-25)24-7-11-26(12-8-24)30(38)18-40-32-28(16-34)20(2)14-22(4)36-32/h5-14H,17-18H2,1-4H3 |
InChI Key |
VBQNXFFTMAXUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C)C)C#N)C |
Origin of Product |
United States |
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